3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted at the 2-position with a 3,4-dimethylbenzamide group and at the 6-position with a pyrrolidin-1-ylsulfonyl moiety. The benzo[d]thiazole scaffold is widely recognized in medicinal chemistry for its bioisosteric properties and pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and cancer . The pyrrolidine sulfonyl group enhances solubility and may influence binding interactions with biological targets due to its hydrogen-bonding capacity and electron-withdrawing effects.
Properties
IUPAC Name |
3,4-dimethyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-6-15(11-14(13)2)19(24)22-20-21-17-8-7-16(12-18(17)27-20)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLFXAZGWBYYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole moiety, which is known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the thiazole and pyrrolidine functionalities. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to achieve high yields and purity .
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that related thiazole compounds showed potent antiproliferative activity against HT-29 (colon cancer) and Jurkat (leukemia) cells, suggesting that the thiazole moiety plays a crucial role in enhancing anticancer efficacy .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 15 | Induction of apoptosis |
| Compound B | Jurkat | 20 | Cell cycle arrest |
| 3,4-Dimethyl | Jurkat | TBD | TBD |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been studied for their ability to inhibit bacterial growth. The presence of the pyrrolidine ring enhances the interaction with bacterial enzymes, leading to increased antibacterial activity. For example, related compounds have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
Table 2: Antimicrobial Activity Data
| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 5 | |
| Compound D | Escherichia coli | 10 | |
| 3,4-Dimethyl | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and benzamide parts of the molecule can significantly influence its biological activity. For instance, substituents on the benzene ring have been shown to enhance potency against specific targets. The presence of electron-donating or withdrawing groups can alter the compound's lipophilicity and binding affinity to biological targets .
Case Studies
- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of thiazole derivatives similar to this compound. The results indicated that certain analogues exhibited significant protection against seizures in animal models, suggesting potential therapeutic applications in epilepsy .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory activities of related compounds. These studies revealed that thiazole derivatives could inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several benzamide- and thiazole-based derivatives. Key analogs include:
Structure-Activity Relationship (SAR) Insights
- Pyrrolidine Sulfonyl Group : Enhances solubility and may improve blood-brain barrier penetration compared to methyl or chloro substituents in analogs .
- Thiazole vs. Oxadiazole Cores : Thiazole derivatives (e.g., target compound) exhibit stronger enzyme inhibition (e.g., COX-2) than oxadiazole-based compounds, which prioritize antimicrobial activity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase metabolic stability but reduce solubility, whereas methyl groups offer balanced lipophilicity .
Physicochemical Properties
| Property | Target Compound | 3-Methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide | 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide |
|---|---|---|---|
| Molecular Weight | ~430 g/mol | ~296 g/mol | ~285 g/mol |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 3.1 | 2.5 |
| Solubility | High (due to sulfonyl group) | Moderate | Low (Cl substituents) |
Q & A
Q. What are the established methodologies for synthesizing 3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide?
A common approach involves multi-step organic synthesis. For example, sulfonyl chloride intermediates can be generated by reacting pyrrolidine with chlorosulfonic acid, followed by coupling to a benzo[d]thiazol-2-amine derivative. The benzamide moiety is typically introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 3,4-dimethylbenzoic acid and the amine-functionalized thiazole scaffold . Reflux conditions in anhydrous solvents (e.g., DCM or ethanol) are critical to ensure complete reaction, with purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Spectral Analysis : - and -NMR to confirm substituent positions and hydrogen environments . IR spectroscopy to validate amide (C=O, ~1650 cm) and sulfonyl (S=O, ~1350/1150 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Combustion analysis to confirm C, H, N, S content within ±0.4% of theoretical values .
Q. What are the key stability considerations for this compound under experimental conditions?
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM) to guide formulation for biological assays.
- Light Sensitivity : UV-Vis spectroscopy under varying light exposure to detect photodegradation products .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., excess benzoyl chloride to drive amidation) .
- Catalyst Screening : Test bases like NaH or DMAP to accelerate sulfonylation .
- Impurity Profiling : LC-MS to identify side products (e.g., incomplete sulfonylation or hydrolysis) and refine purification protocols .
Q. How should contradictory spectral data (e.g., unexpected 1H^1H1H-NMR peaks) be resolved?
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton environments.
- 2D NMR : COSY and HSQC to resolve coupling patterns and assign ambiguous signals .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen bonding .
Q. What strategies are effective for studying the compound’s environmental fate and biodegradation?
- Hydrolysis Studies : Incubate in buffers (pH 3–9) to assess stability and identify degradation pathways (e.g., sulfonamide cleavage) .
- Microbial Assays : Use soil or wastewater microbiota to quantify biodegradation rates via LC-MS .
- QSAR Modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Analog Synthesis : Replace the pyrrolidine sulfonyl group with piperazine or morpholine derivatives to evaluate steric/electronic effects .
- Enzyme Assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with the benzamide carbonyl) .
Q. What computational methods validate the compound’s interaction with biological targets?
- MD Simulations : GROMACS to simulate binding dynamics over 100 ns, focusing on sulfonyl group solvation .
- Free Energy Calculations : MM-PBSA to quantify binding affinities and compare with experimental IC values .
- Pharmacophore Modeling : MOE or Schrödinger to identify critical features (e.g., hydrophobic dimethyl groups) for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
